molecular formula C14H16N2O2 B249969 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole

1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No. B249969
M. Wt: 244.29 g/mol
InChI Key: IXGUWGHIHXHBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole, also known as MMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MMB belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole involves the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells, as well as the regulation of inflammatory responses. 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has also been found to regulate the expression of various genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of inflammatory responses. 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has also been found to modulate the activity of various enzymes and transcription factors that are involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole in lab experiments is its high potency and specificity for its target enzymes and pathways. However, one of the limitations of using 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several potential future directions for research on 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole, including the development of more effective and targeted therapies for cancer, inflammation, and neurodegenerative disorders. Further research is also needed to understand the mechanisms of action of 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole and to identify new targets for its therapeutic applications. Additionally, the development of novel synthetic methods for 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzoyl hydrazine with 2,4,5-trimethylpyrazole-3-carboxaldehyde. The resulting product is then subjected to further reactions to produce 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole in high yields.

Scientific Research Applications

1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. Research has shown that 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has also been found to have anti-inflammatory properties, which can be useful in treating inflammatory diseases such as rheumatoid arthritis. In addition, 1-(2-methoxybenzoyl)-3,4,5-trimethyl-1H-pyrazole has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(2-methoxyphenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C14H16N2O2/c1-9-10(2)15-16(11(9)3)14(17)12-7-5-6-8-13(12)18-4/h5-8H,1-4H3

InChI Key

IXGUWGHIHXHBTD-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2OC)C

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

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